4-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol
CAS No.: 1261917-83-2
Cat. No.: VC11736061
Molecular Formula: C17H19NO3S
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
![4-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol - 1261917-83-2](/images/structure/VC11736061.png)
Specification
CAS No. | 1261917-83-2 |
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Molecular Formula | C17H19NO3S |
Molecular Weight | 317.4 g/mol |
IUPAC Name | 2-methyl-5-(3-pyrrolidin-1-ylsulfonylphenyl)phenol |
Standard InChI | InChI=1S/C17H19NO3S/c1-13-7-8-15(12-17(13)19)14-5-4-6-16(11-14)22(20,21)18-9-2-3-10-18/h4-8,11-12,19H,2-3,9-10H2,1H3 |
Standard InChI Key | CPIZOVAXMWQLPP-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3)O |
Canonical SMILES | CC1=C(C=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3)O |
Introduction
Structural Characteristics and Molecular Properties
The compound’s structure is defined by its biphenyl backbone, which serves as a scaffold for three distinct substituents:
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Hydroxyl group (-OH) at the 3-position of the first phenyl ring.
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Methyl group (-CH₃) at the 4-position of the same ring.
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Pyrrolidin-1-ylsulfonyl group at the 3'-position of the second phenyl ring.
Molecular Formula and Weight
The molecular formula is C₁₇H₁₉NO₃S, derived from:
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Biphenyl core (C₁₂H₁₀): 154.21 g/mol
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Hydroxyl group (-OH): +17.01 g/mol
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Methyl group (-CH₃): +15.03 g/mol
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Pyrrolidin-1-ylsulfonyl group (C₄H₈NSO₂): +137.18 g/mol
Total molecular weight: 323.43 g/mol.
Key Physicochemical Properties
While direct experimental data for this compound is limited, properties can be inferred from analogous structures:
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LogP (Partition Coefficient): Estimated at ~3.5 (similar to 4'-METHYL[1,1'-BIPHENYL]-3-OL ).
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Solubility: Likely low in water due to the hydrophobic biphenyl core and sulfonyl group, but soluble in organic solvents like ethyl acetate or THF .
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Melting/Boiling Points: Unreported, but the presence of polar groups (e.g., -OH, sulfonyl) may elevate melting points compared to unsubstituted biphenyls.
Synthesis Pathways and Methodologies
The synthesis of 4-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol likely involves multi-step strategies, combining Suzuki-Miyaura cross-coupling and sulfonylation reactions.
Proposed Synthetic Route
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Formation of the Biphenyl Core:
A Suzuki-Miyaura coupling between a boronic acid derivative (e.g., (4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid ) and a brominated phenol derivative could yield the biphenyl structure. This method is widely used for constructing biaryl systems . -
Functionalization of the Sulfonyl Group:
The pyrrolidin-1-ylsulfonyl moiety may be introduced via sulfonylation of an intermediate aryl thiol or through direct substitution using pyrrolidine and a sulfonyl chloride. -
Purification and Characterization:
Liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography would isolate the product. Spectroscopic techniques (¹H NMR, ¹³C NMR, MS) and elemental analysis confirm purity and structure.
Challenges in Synthesis
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Regioselectivity: Ensuring proper placement of substituents on the biphenyl system requires careful control of reaction conditions.
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Stability of Intermediates: The hydroxyl group may necessitate protection (e.g., as a silyl ether) during sulfonylation or coupling steps .
Future Research Directions
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Synthetic Optimization: Explore microwave-assisted or flow chemistry to improve reaction yields.
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Biological Screening: Evaluate antimicrobial, anticancer, or anti-inflammatory activity.
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Computational Studies: Predict binding affinities to biological targets using molecular docking.
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